Mitomycin C, N-methyl-

Hypoxia-selective cytotoxicity Bioreductive prodrug Tumor microenvironment

Porfiromycin (N-Methylmitomycin C; CAS 801-52-5) is the N-methyl aziridine derivative of the antineoplastic antibiotic mitomycin C, isolated from Streptomyces ardus and other Streptomyces species. It belongs to the mitomycin family of quinone-containing bioreductive alkylating agents that require enzymatic reduction to generate reactive electrophilic species capable of DNA interstrand cross-linking and monofunctional alkylation.

Molecular Formula C16H20N4O5
Molecular Weight 348.35 g/mol
CAS No. 801-52-5
Cat. No. B1679050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitomycin C, N-methyl-
CAS801-52-5
Synonymsmethyl mitomycin;  methyl mitomycin C;  Methylmitomycin;  porfiromycine porphyromycin;  US brand name: Promycin. Code names: ENT50825;  U14743;  Nmethylmitomycin C.
Molecular FormulaC16H20N4O5
Molecular Weight348.35 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)N
InChIInChI=1S/C16H20N4O5/c1-6-10(17)13(22)9-7(5-25-15(18)23)16(24-3)14-8(19(14)2)4-20(16)11(9)12(6)21/h7-8,14H,4-5,17H2,1-3H3,(H2,18,23)
InChIKeyHRHKSTOGXBBQCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Porfiromycin (N-Methylmitomycin C, CAS 801-52-5): Bioreductive Alkylating Agent for Hypoxia-Targeted Research and Procurement


Porfiromycin (N-Methylmitomycin C; CAS 801-52-5) is the N-methyl aziridine derivative of the antineoplastic antibiotic mitomycin C, isolated from Streptomyces ardus and other Streptomyces species [1]. It belongs to the mitomycin family of quinone-containing bioreductive alkylating agents that require enzymatic reduction to generate reactive electrophilic species capable of DNA interstrand cross-linking and monofunctional alkylation [2]. Unlike its parent compound mitomycin C, porfiromycin exhibits a markedly enhanced therapeutic window between hypoxic and aerobic cytotoxicity, a property that has driven its investigation as a hypoxia-selective adjunct to radiotherapy in solid tumors, most notably in Phase III clinical evaluation for head and neck cancer [3]. The compound exists as a dark purple crystalline solid (MW 348.35; formula C₁₆H₂₀N₄O₅) with a reduction potential of -0.89 V (vs. NHE), which is substantially more negative than that of mitomycin C (-0.81 V) [4].

Why Porfiromycin (CAS 801-52-5) Cannot Be Replaced by Mitomycin C in Hypoxia-Targeted Research Applications


Although porfiromycin and mitomycin C share the same mitosane core structure and both function as bioreductive DNA cross-linking agents, their substitution is not scientifically valid in experimental contexts where differential hypoxia selectivity is the critical parameter. The single N-methyl modification on the aziridine nitrogen of porfiromycin produces a more negative one-electron reduction potential (-0.89 V vs. -0.81 V for mitomycin C), which fundamentally alters its enzymatic bioactivation pathway preference—porfiromycin is preferentially activated through one-electron reduction by NADPH:cytochrome P-450 reductase, whereas mitomycin C is more efficiently processed by the two-electron reductase DT-diaphorase [1]. This mechanistic divergence translates into a clinically and experimentally meaningful difference: porfiromycin produces comparable cytotoxicity to mitomycin C against hypoxic tumor cells but exhibits substantially less toxicity toward well-oxygenated cells, yielding a wider hypoxia-to-aerobic therapeutic differential [2]. Procurement of generic mitomycin C for hypoxia-targeted experimental protocols therefore introduces confounding aerobic cytotoxicity that porfiromycin was specifically designed to minimize [3].

Porfiromycin (CAS 801-52-5) Quantitative Differentiation Evidence: Head-to-Head Data vs. Mitomycin C and In-Class Analogs


Hypoxia Cytotoxicity Selectivity: Porfiromycin Achieves an 8-Fold IC₅₀ Differential (Aerobic vs. Hypoxic) in P388 Murine Leukemia Cells

Porfiromycin demonstrates pronounced hypoxia-selective cytotoxicity in P388 murine leukemia cells. Clonogenic assays following a 1-hour drug exposure established an IC₅₀ of 4 μM under aerobic conditions versus 0.5 μM under hypoxic conditions—an 8-fold enhancement of potency under oxygen deprivation [1]. In contrast, mitomycin C at comparable concentrations does not exhibit this magnitude of hypoxia selectivity; in CHO cells, mitomycin C was equisensitive under both oxygenation conditions, whereas porfiromycin was markedly more cytotoxic under hypoxia [2]. Furthermore, the accumulation of radiolabeled drug in hypoxic P388 cells was 10- to 20-fold greater than in aerobic cells, with DNA-, RNA-, and protein-bound radioactivity at least 10-fold higher under hypoxia [1]. The mechanistic basis for this differential was confirmed by the finding that reactive metabolite formation from porfiromycin under aerobic conditions is very slow, while reduction rates under hypoxia are similar to those of mitomycin C [3].

Hypoxia-selective cytotoxicity Bioreductive prodrug Tumor microenvironment

DNA Cross-Linking Under Aerobic Conditions: Porfiromycin Spares Oxygenated Cells From Cross-Link Formation Relative to Mitomycin C

In EMT6 tumor cells, porfiromycin and mitomycin C produced equivalent amounts of DNA interstrand cross-linking under hypoxic conditions. However, under aerobic (oxygenated) conditions, mitomycin C produced considerably more DNA cross-linking than did porfiromycin [1]. This finding was quantitatively corroborated by alkaline elution methodology and directly correlated with the differential cytotoxicity profiles: the reduced aerobic cross-link formation by porfiromycin mirrors its lower toxicity toward well-oxygenated cells [2]. The cross-links formed by both agents persisted in hypoxic EMT6 cells throughout a 24-hour period following drug removal, indicating sustained DNA damage under hypoxia; under aerobic conditions, cross-links decreased by 24 hours, suggesting more rapid repair [1]. The DNA sequence specificity of cross-linking is CpG, with strong preference over GpC, as demonstrated by gel electrophoresis assays using N-methylmitomycin A—the structurally related N-methyl analog [3].

DNA interstrand cross-links Alkaline elution Aerobic vs. hypoxic DNA damage

Reduction Potential and Enzymatic Bioactivation Pathway: Porfiromycin Requires More Negative Potential and Is Preferentially Activated by One-Electron P-450 Reductase

Cyclic voltammetry analysis in DMSO with 0.1 M tetraethylammonium perchlorate established the one-electron reduction potential of porfiromycin as -0.89 V, compared to -0.81 V for mitomycin C—a difference of 80 mV that renders porfiromycin thermodynamically more difficult to reduce [1]. This more negative potential correlates with differential enzymatic bioactivation: DT-diaphorase (NQO1), which catalyzes a two-electron reduction, activates mitomycin C more effectively than porfiromycin; in contrast, porfiromycin is preferentially activated through a one-electron reductive pathway mediated by NADPH:cytochrome P-450 reductase (FpT) [2]. Transfection experiments in CHO cells overexpressing human FpT (19- and 27-fold increases in enzyme activity) demonstrated significant enhancement of porfiromycin cytotoxicity under hypoxia, with the aerobic/hypoxic differential toxicity being directly attributable to FpT activity [3]. The rank order of reduction potentials across seven clinically relevant mitomycins was: N7-acetylmitomycin C (-0.55 V) > mitomycin A (-0.61 V) > BMY-25282 (-0.79 V) > mitomycin C (-0.81 V) > porfiromycin (-0.89 V), with less negative potentials correlating with easier enzymatic reduction [1].

Cyclic voltammetry DT-diaphorase NADPH:cytochrome P-450 reductase Bioreductive activation

Clinical Efficacy and Toxicity Profile: Randomized Phase II Comparison of Porfiromycin vs. Mitomycin C in Disseminated Gastrointestinal and Abdominal Adenocarcinoma

A randomized prospective Phase II clinical trial directly compared porfiromycin (75 mg/m²) with mitomycin C (22.5 mg/m²), both administered as acute intermittent intravenous bolus injections every 6–8 weeks, in 63 patients with disseminated gastrointestinal cancer or other disseminated abdominal adenocarcinoma [1]. The partial remission rate was 34% (11/32) for mitomycin C and 32% (10/31) for porfiromycin—statistically comparable efficacy [1]. However, porfiromycin toxicity appeared more cumulative than that of mitomycin C, with both drugs producing significant myelosuppression [1]. In the L1210 murine lymphoma system, mitomycin C and porfiromycin possessed the same therapeutic index, but mitomycin C was approximately 5 times more potent on a dose basis [2]. Conversely, in a hematopoietic colony-forming unit (CFU) spleen colony assay, although twice as much porfiromycin as mitomycin C was required to achieve a similar surviving fraction of leukemic CFU, porfiromycin was estimated to be more effective when considering the differential sparing of normal hematopoietic CFU [3]. Porfiromycin subsequently advanced to Phase III evaluation as an adjuvant to radiotherapy in postoperative head and neck cancer (NCT02183246), though development was ultimately terminated [4].

Randomized clinical trial Myelosuppression Partial remission rate Acute intermittent bolus schedule

Hypoxia-Selective Drug Uptake and Macromolecular Adduct Formation: 10- to 20-Fold Enhanced Accumulation Under Low Oxygen

The cellular pharmacokinetic behavior of porfiromycin is fundamentally oxygen-dependent. Following a 1-hour exposure to 5 μM [¹⁴C]-porfiromycin, the accumulation of total radioactivity in hypoxic P388 cells was 10 to 20 times that observed in aerobic cells [1]. Critically, this enhanced accumulation was not due to free drug concentration differences—internal free-porfiromycin concentrations were equal under both conditions—but rather resulted from markedly increased covalent binding to macromolecules: DNA-, RNA-, and protein-bound radioactivity were at least 10 times greater in hypoxic cells than in aerobic cells [1]. Five distinct DNA adducts were identified, including the N²-(2′-deoxyguanosyl)-7-methylaminomitosene monoadduct and a porfiromycin cross-linked dinucleotide [1]. This oxygen-dependent sequestration was further corroborated in EMT6 cells, where the rate of porfiromycin uptake was directly correlated with cytotoxicity under both aerobic and hypoxic conditions, with hypoxic uptake being more rapid at equal drug concentrations and apparently reflecting intracellular drug sequestration [2]. The mono-adduct to cross-link ratio differed between aerobic and hypoxic cells (~2:1 and ~1:1, respectively), suggesting qualitatively different DNA alkylation patterns that may contribute to hypoxia-selective toxicity [3]. No direct comparison of drug uptake between porfiromycin and mitomycin C under identical paired conditions was reported in these studies; however, the magnitude of the oxygen-dependent accumulation differential for porfiromycin exceeds the hypoxia differential typically reported for mitomycin C, consistent with porfiromycin's superior hypoxia selectivity.

Drug uptake kinetics DNA adduct formation Cellular pharmacology Hypoxic cell sequestration

In Vivo Therapeutic Differentiation: Porfiromycin Kills Hypoxic Radiation-Resistant Cells in Solid EMT6 Tumors

Porfiromycin has been demonstrated in vivo to kill the hypoxic, radiation-resistant subpopulation of cells within solid EMT6 murine mammary tumors [1]. This capability was not merely an in vitro phenomenon—porfiromycin administered to tumor-bearing mice selectively eliminated hypoxic tumor cells that survived radiation treatment, a finding that directly supports the rationale for combining porfiromycin (which preferentially targets hypoxic cells) with ionizing radiation (which preferentially kills aerobic cells) [1]. The EMT6 cell sonicate experiments confirmed that both mitomycin C and porfiromycin are reduced to reactive electrophiles at similar rates under hypoxic conditions, correlating with their equivalent hypoxic cytotoxicity; however, porfiromycin exhibited much less toxicity than mitomycin C toward well-oxygenated EMT6 cells, providing the mechanistic basis for its superior in vivo therapeutic window [1]. This in vivo hypoxia selectivity was independently validated by the demonstration that porfiromycin, unlike mitomycin C, produced significantly greater differential killing of hypoxic versus aerobic EMT6 cells, confirming that the N-methyl modification translates to a meaningful in vivo therapeutic advantage [2]. A Phase III clinical trial (NCT02183246) subsequently evaluated porfiromycin as an adjuvant to radiotherapy in postoperative head and neck cancer patients, directly translating this preclinical rationale to the clinical setting [3].

In vivo tumor model Radioresistant hypoxic fraction Combined modality therapy Solid tumor microenvironment

Porfiromycin (CAS 801-52-5) Application Scenarios: Where the Evidence Supports Prioritized Selection


Hypoxia-Targeted Preclinical Oncology: Evaluating Bioreductive Agents in Solid Tumor Models

Porfiromycin is the compound of choice for preclinical studies requiring a bioreductive alkylating agent with a validated hypoxia-to-aerobic cytotoxicity differential. Its 8-fold IC₅₀ selectivity ratio in P388 cells and in vivo demonstration of hypoxic cell killing in solid EMT6 tumors make it the appropriate positive control or test agent for hypoxia-targeted drug discovery programs [1]. Unlike mitomycin C, which lacks this oxygen-dependent differential in certain cell lines (e.g., CHO cells), porfiromycin consistently produces greater hypoxic cell kill relative to aerobic counterparts, enabling cleaner interpretation of hypoxia-dependent pharmacological effects [2].

Combined Modality Radiochemotherapy Research: Exploiting Complementary Oxygen-Dependent Cytotoxicity Profiles

The mechanistic rationale for combining porfiromycin with ionizing radiation—porfiromycin preferentially kills hypoxic cells while radiation preferentially kills aerobic cells—is supported by both in vitro EMT6 data and in vivo solid tumor experiments [3]. This complementary cytotoxicity profile makes porfiromycin the scientifically justified mitomycin analog for radiobiology studies investigating temporal sequencing, fractionation, and oxygen enhancement ratio modulation. The Phase III clinical trial experience in head and neck cancer (NCT02183246) provides a translational framework for preclinical experimental design [4].

Bioreductive Enzyme Pharmacology: Investigating P-450 Reductase-Dependent Prodrug Activation

Porfiromycin's preferential activation by NADPH:cytochrome P-450 reductase (one-electron pathway) rather than DT-diaphorase (two-electron pathway) differentiates it from mitomycin C in enzyme-directed research [5]. Studies employing P-450 reductase-overexpressing cell lines (19- to 27-fold FpT overexpression) have demonstrated that porfiromycin cytotoxicity is specifically enhanced under these conditions, with greater increases under hypoxia than in air [6]. This makes porfiromycin valuable as a probe substrate for characterizing bioreductive enzyme activity in tumor biopsies, genetically engineered cell models, and gene-directed enzyme prodrug therapy (GDEPT) strategies [5].

DNA Damage and Repair Mechanistic Studies: Cross-Link Formation and Processing Under Defined Oxygen Tensions

Porfiromycin serves as a critical tool compound for DNA repair research because it permits investigators to dissect the oxygen dependence of interstrand cross-link (ICL) formation, persistence, and repair. The finding that porfiromycin and mitomycin C produce equivalent cross-linking under hypoxia but that porfiromycin generates substantially fewer cross-links under aerobic conditions allows researchers to control for total ICL burden experimentally by varying oxygenation [7]. The distinct mono-adduct to cross-link ratios under aerobic (~2:1) versus hypoxic (~1:1) conditions further enable studies of how different DNA adduct spectra influence repair pathway choice (e.g., Fanconi anemia pathway vs. nucleotide excision repair) [8].

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